D-Threo-ritalinic acid hydrochloride D-Threo-ritalinic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 741705-70-4
VCID: VC14470186
InChI: InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16);1H/t11-,12-;/m1./s1
SMILES:
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74 g/mol

D-Threo-ritalinic acid hydrochloride

CAS No.: 741705-70-4

Cat. No.: VC14470186

Molecular Formula: C13H18ClNO2

Molecular Weight: 255.74 g/mol

* For research use only. Not for human or veterinary use.

D-Threo-ritalinic acid hydrochloride - 741705-70-4

Specification

CAS No. 741705-70-4
Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
IUPAC Name (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid;hydrochloride
Standard InChI InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16);1H/t11-,12-;/m1./s1
Standard InChI Key SCUMDQFFZZGUQY-MNMPKAIFSA-N
Isomeric SMILES C1CCN[C@H](C1)[C@@H](C2=CC=CC=C2)C(=O)O.Cl
Canonical SMILES C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.Cl

Introduction

Chemical Identity and Structural Features

D-Threo-ritalinic acid hydrochloride (CAS No. 66593-36-4) is the hydrochloride salt of d-threo-ritalinic acid, a chiral carboxylic acid derivative. Its chemical structure comprises two chiral centers, resulting in four possible stereoisomers. The threo diastereomers—d- and l-threo—are differentiated by the spatial arrangement of hydroxyl and phenyl groups on the piperidine ring. The d-threo configuration is pharmacologically active, making it the preferred enantiomer for therapeutic applications .

The molecular formula of d-threo-ritalinic acid hydrochloride is C14H19NO2HCl\text{C}_{14}\text{H}_{19}\text{NO}_2 \cdot \text{HCl}, with a molar mass of 283.76 g/mol. Its crystalline structure exhibits a melting point range of 236–240°C and a specific optical rotation of [α]D=+89.08[\alpha]_D = +89.08^\circ (2% in methanol) . These physical properties are critical for quality control in industrial synthesis.

Synthesis and Resolution Strategies

Resolution Using Chiral Carboxylic Acids

The industrial production of d-threo-ritalinic acid hydrochloride primarily involves the resolution of racemic dl-threo-ritalinic acid. A patented method employs (+)-dibenzoyl-D-tartaric acid as a chiral resolving agent to separate the enantiomers . The process involves:

  • Dissolving dl-threo-ritalinic acid in a water-organic solvent mixture (60:40).

  • Adding a stoichiometric quantity of (+)-dibenzoyl-D-tartaric acid in methanol.

  • Refluxing the mixture to form diastereomeric salts, followed by cooling and filtration to isolate the d-threo-ritalinic acid-tartrate complex.

  • Acid hydrolysis with hydrochloric acid to yield d-threo-ritalinic acid hydrochloride.

This method achieves >99% enantiomeric excess (ee) and a 92% yield, with recovery of the resolving agent from mother liquors .

Table 1: Key Parameters for Resolution Using (+)-Dibenzoyl-D-Tartaric Acid

ParameterValue
Resolving Agent(+)-Dibenzoyl-D-tartaric acid
Solvent SystemMethanol-Water (60:40)
Reaction Temperature−10°C to 100°C
Optical Purity (ee)99.95%
Yield90–92%

Novel Salt Intermediate Approach

An alternative method circumvents traditional resolution by forming novel salts of intermediates. WO2014083572A1 discloses a process using environmentally benign solvents and reduced reagent volumes . Key steps include:

  • Epimerization of erythro-ritalinic acid to threo-ritalinic acid under acidic conditions.

  • Formation of a stable salt intermediate with a chiral amine.

  • Recrystallization to isolate the d-threo enantiomer.

This approach minimizes solvent waste and enhances scalability, addressing limitations of earlier methods .

Pharmacological Relevance

Mechanism of Action

D-Threo-ritalinic acid hydrochloride serves as the precursor to d-threo-methylphenidate, a norepinephrine-dopamine reuptake inhibitor. The d-threo enantiomer exhibits 5–10-fold higher binding affinity for dopamine transporters compared to the l-form, correlating with its clinical efficacy in ADHD .

Metabolic Profile

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1730 cm1^{-1} (C=O stretch) and 2500 cm1^{-1} (NH+^+Cl^- vibration) .

  • Optical Rotation: [α]D=+89.08[\alpha]_D = +89.08^\circ (c = 2% in methanol) .

ParameterSpecification
HPLC Purity≥99.9%
Chiral Purity (ee)≥99.9%
Melting Point236–240°C
Residual Solvents<0.1% (ICH Q3C compliant)

Industrial Manufacturing Considerations

Process Optimization

The patented resolution method offers economic advantages through:

  • Recovery of Resolving Agents: 90% recovery of (+)-dibenzoyl-D-tartaric acid via basification and acidification of mother liquors .

  • Reduced Steps: Elimination of auxiliary purification steps, cutting production time by 30% .

Environmental Impact

WO2014083572A1 emphasizes sustainability by substituting hazardous solvents (e.g., toluene) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

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